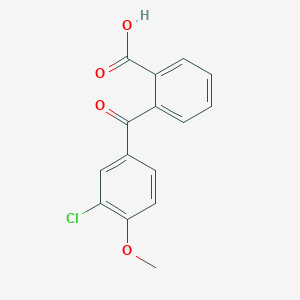

2-(3-Chloro-4-methoxybenzoyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(3-Chloro-4-methoxybenzoyl)benzoic acid”, there are related compounds that have been synthesized. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps . Another method was established for the green synthesis of 4-methoxybenzophenone using benzoic acid as an acylating agent .Scientific Research Applications

Polyaniline Doping

Polyaniline, a conductive polymer, can be doped with various benzoic acid derivatives, including 2-(3-Chloro-4-methoxybenzoyl)benzoic acid. This doping process influences the polymer's electrical properties, as seen in the study by Amarnath and Palaniappan (2005). They found that benzoic acid doped polyaniline salts exhibited high conductivity, an essential characteristic for electronic and electrochemical applications (Amarnath & Palaniappan, 2005).

Photodecomposition Studies

Research by Crosby and Leitis (1969) on the photodecomposition of chlorobenzoic acids, including derivatives like 2-(3-Chloro-4-methoxybenzoyl)benzoic acid, revealed their behavior under ultraviolet irradiation. These findings are crucial for understanding environmental impacts and degradation processes of such compounds (Crosby & Leitis, 1969).

Synthesis of 9-Oxoxanthen-2-Carboxylic Acids

Graham and Lewis (1978) demonstrated the synthesis of 9-oxoxanthen-2-carboxylic acids using derivatives of benzoic acid, including 2-(3-Chloro-4-methoxybenzoyl)benzoic acid. This synthesis is significant for the development of new organic compounds with potential applications in various fields, such as pharmaceuticals and material science (Graham & Lewis, 1978).

Conductance Studies in Aqueous Solutions

Stanczyk, Boruń, and Jóźwiak (2019) conducted conductance studies on aqueous solutions of sodium salts of selected benzoic acid derivatives. Understanding the conductance behavior of these compounds, including 2-(3-Chloro-4-methoxybenzoyl)benzoic acid, is essential for applications in electrochemistry and solution chemistry (Stanczyk, Boruń, & Jóźwiak, 2019).

Abraham Model Correlations

Hart et al. (2015) and Qian et al. (2019) explored Abraham model correlations for solute transfer involving benzoic acid derivatives. Their work is fundamental in understanding solute-solvent interactions, which are crucial for designing effective pharmaceuticals and industrial chemicals (Hart et al., 2015); (Qian et al., 2019).

Liquid-Crystalline Complexes

Kishikawa, Hirai, and Kohmoto (2008) investigated liquid-crystalline complexes involving benzoic acid derivatives. This research provides insights into the development of new materials with unique properties like adjustable viscosity and phase behavior, relevant in material science and display technology (Kishikawa, Hirai, & Kohmoto, 2008).

properties

IUPAC Name |

2-(3-chloro-4-methoxybenzoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-20-13-7-6-9(8-12(13)16)14(17)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYJHSUTKRAUMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

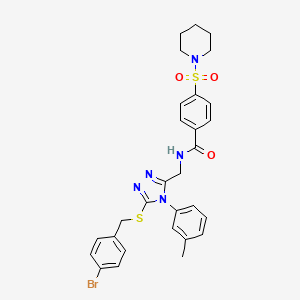

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2355533.png)

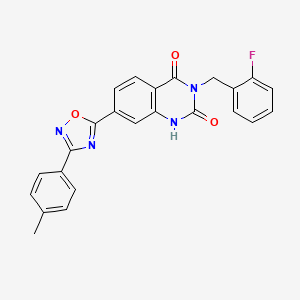

![Diethyl 5-[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2355535.png)

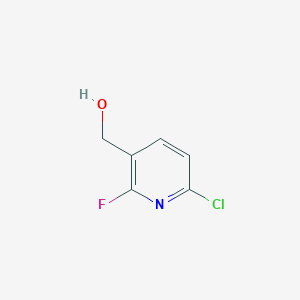

![2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2355556.png)